molecular formula C20H21NO5S B3462474 Ethyl 4-(benzenesulfonyl)-1-ethyl-5-hydroxy-2-methylindole-3-carboxylate

Ethyl 4-(benzenesulfonyl)-1-ethyl-5-hydroxy-2-methylindole-3-carboxylate

Cat. No.: B3462474
M. Wt: 387.5 g/mol
InChI Key: DYJGVWQHSKIWJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(benzenesulfonyl)-1-ethyl-5-hydroxy-2-methylindole-3-carboxylate is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzenesulfonyl group, which is known for its role in enhancing the biological activity of molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(benzenesulfonyl)-1-ethyl-5-hydroxy-2-methylindole-3-carboxylate typically involves multiple steps. One common method includes:

    Friedel-Crafts Acylation: This step involves the acylation of benzene with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Nitration and Reduction: The acylated benzene undergoes nitration followed by reduction to introduce an amino group.

    Sulfonation: The amino group is then sulfonated using sulfuric acid to introduce the benzenesulfonyl group.

    Indole Formation: The indole ring is formed through a cyclization reaction involving the sulfonated benzene derivative.

    Esterification: Finally, the carboxylate ester is introduced through an esterification reaction with ethanol

Industrial Production Methods

Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial methods may employ alternative catalysts and solvents to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(benzenesulfonyl)-1-ethyl-5-hydroxy-2-methylindole-3-carboxylate undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 4-(benzenesulfonyl)-1-ethyl-5-hydroxy-2-methylindole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-(benzenesulfonyl)-1-ethyl-5-hydroxy-2-methylindole-3-carboxylate involves its interaction with specific molecular targets. The benzenesulfonyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(benzenesulfonyl)-1-ethyl-5-hydroxy-2-methylindole-3-carboxylate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the benzenesulfonyl and indole groups enhances its potential as a versatile compound in medicinal chemistry and biological research .

Properties

IUPAC Name

ethyl 4-(benzenesulfonyl)-1-ethyl-5-hydroxy-2-methylindole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5S/c1-4-21-13(3)17(20(23)26-5-2)18-15(21)11-12-16(22)19(18)27(24,25)14-9-7-6-8-10-14/h6-12,22H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYJGVWQHSKIWJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C2=C1C=CC(=C2S(=O)(=O)C3=CC=CC=C3)O)C(=O)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-(benzenesulfonyl)-1-ethyl-5-hydroxy-2-methylindole-3-carboxylate
Reactant of Route 2
Ethyl 4-(benzenesulfonyl)-1-ethyl-5-hydroxy-2-methylindole-3-carboxylate
Reactant of Route 3
Ethyl 4-(benzenesulfonyl)-1-ethyl-5-hydroxy-2-methylindole-3-carboxylate
Reactant of Route 4
Ethyl 4-(benzenesulfonyl)-1-ethyl-5-hydroxy-2-methylindole-3-carboxylate
Reactant of Route 5
Ethyl 4-(benzenesulfonyl)-1-ethyl-5-hydroxy-2-methylindole-3-carboxylate
Reactant of Route 6
Ethyl 4-(benzenesulfonyl)-1-ethyl-5-hydroxy-2-methylindole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.